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Compound of Interest

Compound Name: 5-Benzyl-1,3-thiazol-2-amine

Cat. No.: B111427 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 5-Benzyl-1,3-thiazol-2-amine

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
benzyl-1,3-thiazol-2-amine, a molecule of interest to researchers, scientists, and drug

development professionals. Due to the limited availability of directly published experimental

spectra for this specific compound, this guide combines available data with predicted values

based on the analysis of structurally similar compounds. The information is presented to

facilitate the identification, characterization, and quality control of 5-benzyl-1,3-thiazol-2-amine
in a research and development setting.

Molecular Structure and Properties
IUPAC Name: 5-benzyl-1,3-thiazol-2-amine[1]

Molecular Formula: C₁₀H₁₀N₂S[1]

Molecular Weight: 190.27 g/mol [1]

Canonical SMILES: C1=CC=C(C=C1)CC2=CN=C(S2)N[1]

InChIKey: FJIMLXBJUVLMMN-UHFFFAOYSA-N[1]
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The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 5-benzyl-1,3-thiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Spectral Data (Predicted)

The predicted ¹H NMR spectrum of 5-benzyl-1,3-thiazol-2-amine in a suitable solvent (e.g.,

DMSO-d₆) would exhibit the following signals:

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.35 - 7.20 Multiplet 5H
Aromatic-H (Phenyl

ring)

~7.10 Singlet 1H Thiazole-H4

~6.80 Broad Singlet 2H -NH₂

~4.00 Singlet 2H -CH₂- (Benzylic)

¹³C NMR (Carbon-13) Spectral Data (Predicted)

The predicted ¹³C NMR spectrum would show the following resonances:
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Chemical Shift (δ) ppm Assignment

~168 C2 (Thiazole, C-NH₂)

~140 Quaternary C (Phenyl, C-CH₂)

~135 C5 (Thiazole, C-CH₂)

~129 Aromatic CH (para)

~128 Aromatic CH (ortho/meta)

~126 Aromatic CH (ortho/meta)

~120 C4 (Thiazole, CH)

~35 -CH₂- (Benzylic)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for 5-benzyl-1,3-thiazol-2-amine are listed below.

Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium
N-H stretch (primary amine)[2]

[3]

3100-3000 Medium Aromatic C-H stretch[2]

2950-2850 Medium Aliphatic C-H stretch

~1620 Strong C=N stretch (thiazole ring)

~1580 Medium N-H bend (primary amine)[3]

1495, 1450 Medium Aromatic C=C stretch[2]

~1340 Medium
C-N stretch (aromatic amine)

[3]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 5-benzyl-1,3-thiazol-2-amine, soft ionization techniques like electrospray

ionization (ESI) are suitable.

m/z (mass-to-charge ratio) Predicted Fragment Ion Notes

191.06 [M+H]⁺ Protonated molecular ion[4]

174.03 [M-NH₃]⁺
Loss of ammonia from the

molecular ion

91.05 [C₇H₇]⁺
Tropylium ion (benzyl

fragment)

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of 5-benzyl-1,3-thiazol-2-
amine are provided below. These are generalized protocols and may require optimization.

Synthesis: Hantzsch Thiazole Synthesis
A common method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, which

involves the condensation of an α-haloketone with a thiourea.[5]

Materials:

3-bromo-1-phenylpropan-2-one

Thiourea

Ethanol

Sodium bicarbonate

Procedure:

Dissolve equimolar amounts of 3-bromo-1-phenylpropan-2-one and thiourea in ethanol.
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Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until a

precipitate forms.

Collect the solid product by vacuum filtration and wash with cold water.

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-
benzyl-1,3-thiazol-2-amine.

Spectroscopic Analysis
NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7

mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra.

IR Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

Background Subtraction: A background spectrum should be recorded and subtracted from

the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (LC-MS)
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Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Chromatography: Inject the sample into a liquid chromatography system coupled to a mass

spectrometer (LC-MS). A C18 column is typically used with a gradient elution of water and

acetonitrile containing a small amount of formic acid.

Mass Analysis: Utilize an electrospray ionization (ESI) source in positive ion mode to

generate protonated molecules [M+H]⁺. Acquire mass spectra in full scan mode to determine

the molecular weight and in tandem MS (MS/MS) mode to study fragmentation patterns.

Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis and spectroscopic

characterization of 5-benzyl-1,3-thiazol-2-amine.

3-bromo-1-phenylpropan-2-one + Thiourea Hantzsch Reaction
(Ethanol, Reflux) Neutralization & Precipitation Recrystallization 5-Benzyl-1,3-thiazol-2-amine

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Benzyl-1,3-thiazol-2-amine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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